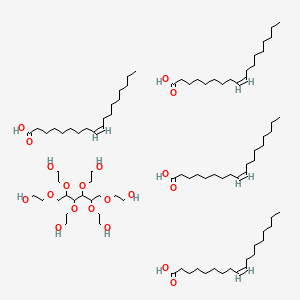
4-(3,4-Dichlorophényl)but-3-én-2-one
Vue d'ensemble
Description
“4-(3,4-Dichlorophenyl)but-3-en-2-one” is a chemical compound with the CAS number 74546-02-4 . It is used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of [4(S,R)-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-ylidene]methylamine involves catalytic hydrogenation in the presence of an amine salt or amide salt or a mixture of both, using a catalyst selected from the group consisting of palladium and platinum .
Molecular Structure Analysis
The linear formula of “4-(3,4-Dichlorophenyl)but-3-en-2-one” is C10H8Cl2O . The SMILES string representation is ClC(C=C(/C=C/C©=O)C=C1)=C1Cl .
Physical And Chemical Properties Analysis
The compound “4-(3,4-Dichlorophenyl)but-3-en-2-one” has a molecular weight of 215.07 g/mol. It is typically stored at -20°C and shipped at ambient temperature .
Mécanisme D'action
DCB acts as a competitive inhibitor of the 4-(3,4-Dichlorophenyl)but-3-en-2-one enzyme, which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate in the biosynthesis of aromatic amino acids in plants. By inhibiting this enzyme, DCB disrupts the biosynthesis of these essential amino acids, leading to the accumulation of toxic intermediates and ultimately causing plant death.
Biochemical and Physiological Effects:
DCB has been shown to have a wide range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, disruption of cell wall synthesis, and alteration of gene expression. These effects ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
DCB has several advantages for use in lab experiments, including its high potency and selectivity for the 4-(3,4-Dichlorophenyl)but-3-en-2-one enzyme, as well as its relatively low toxicity to humans and animals. However, DCB also has some limitations, including its potential to cause environmental damage if not used properly and the need for careful handling due to its toxicity.
Orientations Futures
There are several future directions for research involving DCB, including the development of new herbicides for weed control, the study of the molecular mechanisms underlying its effects on plants, and the exploration of its potential applications in other areas, such as medicine and biotechnology. Additionally, further research is needed to determine the potential long-term effects of DCB on the environment and human health.
Conclusion:
In conclusion, DCB is a chemical compound that has gained significant attention in recent years due to its diverse applications in scientific research. Its potent inhibition of the 4-(3,4-Dichlorophenyl)but-3-en-2-one enzyme has been exploited in the development of herbicides for weed control in various crops. DCB has several advantages for use in lab experiments, including its high potency and selectivity, but also has some limitations that need to be carefully considered. There are several future directions for research involving DCB, and further study is needed to fully understand its potential applications and impacts.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La réaction de l'acide 4-oxo-4-(3,4-dichlorophényl)-2-buténoïque avec l'antipyrine donne l'acide 4-(3,4-dichlorophényl)-4-oxo-2-(4-antipyrinyl)butanoïque. Ce composé sert de précurseur pour la synthèse de nouveaux composés hétérocycliques. Les chercheurs ont exploré sa réactivité avec les hydrazines, conduisant à des dérivés de pyridazinone et à des dérivés dithio .
Activités antimicrobienne et antifongique
Plusieurs des composés nouvellement synthétisés présentent des propriétés antimicrobiennes et antifongiques. Ces résultats suggèrent des applications potentielles dans le développement de médicaments, en particulier dans la lutte contre les infections. Des études supplémentaires sont nécessaires pour explorer leur efficacité et leur sécurité .
Effets analgésiques et anti-inflammatoires
Les dérivés de l'antipyrine, y compris ceux contenant la fraction antipyrinyle, ont été associés à des effets analgésiques et anti-inflammatoires. Les chercheurs ont étudié le potentiel de ces composés dans la gestion de la douleur et le contrôle de l'inflammation .
Activité antivirale
Bien que cela n'ait pas été largement étudié, les dérivés de l'antipyrine se sont montrés prometteurs en tant qu'agents antiviraux. Leur capacité à inhiber la réplication virale justifie des recherches supplémentaires, en particulier dans le contexte des maladies virales émergentes .
Propriétés herbicides
Certains dérivés de l'antipyrine présentent une activité herbicide. Les chercheurs ont exploré leur potentiel en tant qu'herbicides respectueux de l'environnement, visant à développer des alternatives efficaces aux herbicides chimiques conventionnels .
Synthèse d'intermédiaires pour médicaments chiraux
Dans un contexte connexe, la 4,5-dihydro-4-(4-méthoxyphényl)-6-(trifluorométhyl)-1H-1-benzazépin-2,3-dione (un dérivé de 4-(3,4-dichlorophényl)but-3-én-2-one) a été utilisée pour générer un intermédiaire clé pour la synthèse du diltiazem—un médicament couramment utilisé pour traiter l'angine de poitrine et l'hypertension .
Propriétés
IUPAC Name |
(E)-4-(3,4-dichlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXQSBYMAGOIH-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55420-70-7 | |
| Record name | NSC298203 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)

![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)



![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)






